azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex molecule with multiple functional domains:
- Lipophilic regions: Two octadecanoyloxy (C18) chains esterified to a glycerol backbone, contributing to membrane affinity .
- Pteridin core: A 2-imino-4-oxo-4aH-pteridin group, structurally analogous to folate derivatives, suggesting possible roles in nucleotide metabolism or enzyme inhibition .
- Pentanoic acid terminus: A 5-oxopentanoic acid group, which may enhance bioavailability via carboxylate-mediated interactions.
Its design combines features of lipidated prodrugs and antifolate agents, making it unique among synthetic biologics.
Properties
Molecular Formula |
C65H111N10O16P |
|---|---|
Molecular Weight |
1319.6 g/mol |
IUPAC Name |
azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H108N9O16P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-57(76)87-49-54(90-58(77)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-89-91(83,84)88-44-42-68-65(82)86-46-45-85-43-41-67-56(75)40-39-55(63(80)81)72-61(78)51-35-37-52(38-36-51)69-47-53-48-70-60-59(71-53)62(79)74-64(66)73-60;/h35-38,48,54-55,59,69H,3-34,39-47,49-50H2,1-2H3,(H,67,75)(H,68,82)(H,72,78)(H,80,81)(H,83,84)(H2,66,74,79);1H3 |
InChI Key |
WXIKCKLNMQSVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=NC3C(=O)NC(=N)N=C3N=C2)OC(=O)CCCCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Biological Activity
The compound , azane; 5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid , is a complex organic molecule that exhibits notable biological activity. This article will explore its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.
Overview of Azane Compounds
Azane compounds are characterized by their nitrogen-rich structures and can exhibit significant biological activities due to their ability to interact with various biomolecules. The specific azane compound under study contains multiple functional groups that enhance its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of this azane compound typically involves multi-step organic reactions, where various reagents are combined to form the final product. The characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : To confirm molecular weight.
The biological activity of the azane compound can be attributed to several mechanisms:
- Antimicrobial Properties : Research indicates that azane derivatives often display broad-spectrum antibacterial activity. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including resistant strains .
- Anticancer Activity : Some azane compounds have been investigated for their potential anticancer properties. The presence of pteridin and benzoyl moieties in the structure suggests possible interactions with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest .
- Enzyme Inhibition : The ability of azane compounds to inhibit enzymes involved in metabolic pathways has been documented, which may contribute to their therapeutic effects in diseases like cancer and infections .
Case Studies
- Antimicrobial Activity : A study demonstrated that a related cyclodiphosph(V)azane complex exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with the chromium(III) complex showing the highest efficacy .
- Anticancer Research : Another investigation highlighted the cytotoxic effects of azaarene-substituted compounds against human cancer cell lines, suggesting that modifications in the azane structure can lead to enhanced biological activity .
Table 1: Biological Activity Summary of Azane Derivatives
Comparison with Similar Compounds
Research Implications and Challenges
- Advantages :
- Limitations :
- High molecular weight and LogP may hinder blood-brain barrier penetration.
- Synthesis complexity raises scalability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
